N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide
Description
N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamido group, a methoxyphenyl group, and a cyclopropylpyrrolidine moiety.
Properties
IUPAC Name |
N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-11(21)18-14-8-7-13(10-16(14)23-2)19-17(22)20-9-3-4-15(20)12-5-6-12/h7-8,10,12,15H,3-6,9H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDLTTYHSVXPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)N2CCCC2C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the acylation of 4-nitroaniline to produce 4-nitroacetanilide, followed by reduction to obtain 4-acetamidoaniline. This intermediate can then be reacted with 3-methoxybenzoyl chloride to form N-(4-acetamido-3-methoxyphenyl)benzamide. The final step involves the cyclization of this intermediate with cyclopropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and high-performance photocatalysts, such as Pt/TiO2 nanocomposites, can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The acetamido and methoxyphenyl groups play a crucial role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamido-3-methoxyphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Acetamido[3-(4-methoxyphenyl)propyl]propanedioic acid
- 4-acetamido-3-methoxyphenyl thiocyanate
Uniqueness
N-(4-acetamido-3-methoxyphenyl)-2-cyclopropylpyrrolidine-1-carboxamide stands out due to its cyclopropylpyrrolidine moiety, which imparts unique steric and electronic properties. This structural feature enhances the compound’s stability and reactivity, making it a valuable candidate for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
